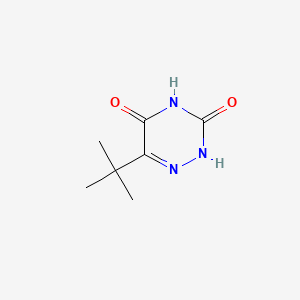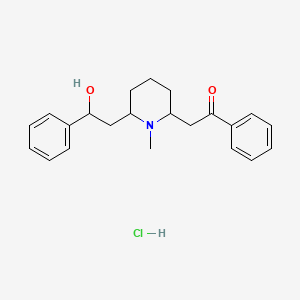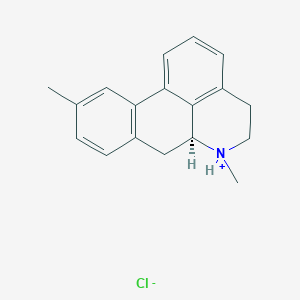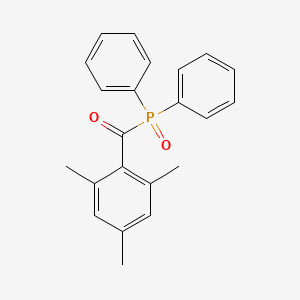
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
Overview
Description
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is an organic compound with the chemical formula C22H21O2P. It is commonly used as a photoinitiator in various polymerization processes due to its ability to absorb light and initiate polymerization reactions. This compound is particularly effective in ultraviolet (UV) curing applications, where it helps in the rapid hardening of coatings, inks, and adhesives.
Mechanism of Action
Target of Action
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, also known as (Diphenylphosphoryl)(mesityl)methanone, is primarily used as a photoinitiator . Its primary targets are polymeric matrices, where it is incorporated for efficient curing and color stability of the resin .
Mode of Action
As a photoinitiator, this compound absorbs light and undergoes a photochemical reaction to produce reactive species . These reactive species can initiate polymerization reactions, leading to the curing of materials such as inks, coatings, and resins .
Biochemical Pathways
The compound doesn’t directly interact with biological pathways as it is primarily used in industrial applications. It plays a crucial role in the polymerization pathway, where it initiates the curing process upon exposure to light .
Pharmacokinetics
Its solubility in organic solvents and insolubility in water can influence its distribution and elimination in the environment.
Result of Action
The primary result of the action of this compound is the initiation of polymerization reactions. This leads to the curing of materials, which is crucial in applications such as the production of inks, coatings, and resins .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as light and temperature. It is stable under normal conditions but can react with strong oxidizing agents . Its action as a photoinitiator requires light, and it is most effective in the long-wave range of the UV spectrum .
Biochemical Analysis
Biochemical Properties
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide plays a crucial role in biochemical reactions as a photoinitiator. It absorbs electromagnetic radiation to form radicals, which initiate radical polymerization reactions . This compound interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. The radicals generated by this compound can interact with unsaturated compounds, leading to the formation of cross-linked polymer networks .
Cellular Effects
This compound has been shown to affect cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and disrupting normal cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves the absorption of electromagnetic radiation, leading to the formation of radicals that initiate polymerization reactions . These radicals can bind to various biomolecules, including enzymes and proteins, resulting in enzyme inhibition or activation and changes in gene expression. The compound’s ability to generate radicals is central to its function as a photoinitiator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is light-sensitive and can degrade upon prolonged exposure to light, affecting its efficacy as a photoinitiator . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively initiate polymerization reactions without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress, enzyme inhibition, and adverse effects on fertility . Threshold effects have been observed, with higher doses leading to more pronounced toxic effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to radical formation and polymerization reactions. It interacts with enzymes and cofactors that facilitate these processes, leading to changes in metabolic flux and metabolite levels . The compound’s ability to generate radicals is central to its role in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution can also be affected by its light sensitivity and degradation properties .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity as a photoinitiator . Targeting signals and post-translational modifications direct the compound to these compartments, affecting its function and efficacy. The compound’s localization is crucial for its role in initiating polymerization reactions and interacting with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with diphenylphosphine oxide. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography, to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide primarily undergoes photochemical reactions due to its role as a photoinitiator. Upon exposure to UV light, it decomposes to generate reactive radicals that initiate polymerization reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Photochemical Reactions: UV light is the primary reagent, and the reaction conditions typically involve exposure to UV light sources in the presence of monomers or oligomers.
Oxidation Reactions: Strong oxidizing agents, such as hydrogen peroxide or peracetic acid, can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride can be employed in specific scenarios.
Major Products Formed
The major products formed from the photochemical reactions of this compound are polymerized materials, such as cured coatings, inks, and adhesives. In oxidation reactions, the products can include oxidized derivatives of the compound, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in the synthesis of polymers and copolymers. It also serves as a catalyst in various organic reactions.
Biology: The compound is employed in the development of biomaterials and tissue engineering, where it aids in the crosslinking of hydrogels and other biocompatible materials.
Medicine: It is used in dental materials for the curing of dental resins and composites. Its rapid curing properties make it ideal for medical adhesives and coatings.
Industry: The compound is widely used in the production of UV-cured coatings, inks, and adhesives for various industrial applications, including electronics, automotive, and packaging
Comparison with Similar Compounds
Similar Compounds
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications but different absorption characteristics.
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Used in similar UV curing applications but with different solubility and reactivity properties.
Uniqueness
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide is unique due to its high efficiency as a photoinitiator, broad absorption range, and ability to generate highly reactive radicals. Its stability and compatibility with various monomers and oligomers make it a preferred choice in many UV curing applications .
Properties
IUPAC Name |
diphenylphosphoryl-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P/c1-16-14-17(2)21(18(3)15-16)22(23)25(24,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHVQBAGLAREND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052502 | |
| Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA; Pellets or Large Crystals, Liquid | |
| Record name | Methanone, (diphenylphosphinyl)(2,4,6-trimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
75980-60-8 | |
| Record name | (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75980-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethylbenzoyl diphenylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075980608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (diphenylphosphinyl)(2,4,6-trimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIMETHYLBENZOYL DIPHENYLPHOSPHINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9EIM2D97X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TPO initiate photopolymerization?
A: Upon absorbing UV or visible light, TPO undergoes a unimolecular cleavage of the carbon-phosphorus bond. [, , , ] This generates two radicals: a phosphinoyl radical and a benzoyl radical. Both radicals are highly reactive and initiate polymerization by reacting with acrylate monomers, leading to chain propagation and the formation of a crosslinked polymer network. [, , ]
Q2: What is the molecular formula and weight of TPO?
A2: The molecular formula of TPO is C22H21O2P, and its molecular weight is 348.37 g/mol.
Q3: What is the significance of the absorption properties of TPO?
A: TPO exhibits strong absorption in the UV and visible light regions, particularly around 405 nm. [, , ] This enables it to efficiently absorb light energy from LED sources commonly used in 3D printing and other photopolymerization applications.
Q4: How does the addition of TPO affect the properties of the final polymerized material?
A: The concentration of TPO can influence the mechanical properties of the final polymerized material. [, ] Higher concentrations generally lead to increased crosslinking density, affecting the material's stiffness and strength. [, , ]
Q5: Is TPO suitable for producing flexible materials for applications like microfluidics?
A: While TPO is typically associated with rigid polymer networks, it has been successfully incorporated into formulations for flexible 3D printing resins. [, ] Careful optimization of the resin formulation, including the selection of flexible monomers and the appropriate TPO concentration, is crucial to achieve the desired flexibility without compromising mechanical integrity.
Q6: Does TMDPO have any unique applications in synthetic organic chemistry?
A: Beyond its role as a photoinitiator, TMDPO (a closely related compound to TPO) can act as a phosphorus source in photoinduced cross-coupling reactions with disulfides or diselenides. [] This allows for the synthesis of various thio- or selenophosphinates and thio- or selenoesters, demonstrating its versatility in synthetic chemistry.
Q7: Can TPO be utilized for controlled radical polymerization techniques?
A: While TPO primarily functions as a Type I photoinitiator, it has shown potential in controlled radical polymerization systems. For instance, it has been used in conjunction with manganese (II) complexes in photo-induced organometallic-mediated radical polymerization (photo-OMRP). [] This allows for controlled polymerization of acrylates under LED irradiation, expanding its potential applications beyond conventional free radical polymerization.
Q8: How can computational chemistry contribute to understanding and improving TPO and its derivatives?
A: Computational techniques like density functional theory (DFT) help analyze the electronic structure, bond dissociation energies, and other relevant properties of TPO and its derivatives. [, , ] This information can guide the design of novel photoinitiators with tailored properties, such as higher reactivity or specific absorption wavelengths.
Q9: How do modifications to the TPO structure affect its photoinitiation efficiency?
A: Studies have shown that altering the substituents on the benzoyl moiety of TPO can impact its photochemical properties and, consequently, its photoinitiation efficiency. [, ] For example, introducing electron-donating groups generally enhances reactivity, while electron-withdrawing groups can have the opposite effect.
Q10: Can the photocleavage pathway of TPO be influenced by structural modifications?
A: Yes, studies utilizing time-resolved electron paramagnetic resonance (TR EPR) have revealed that structural changes to the TPO molecule, particularly around the phosphinoyl group, can impact its excited triplet state properties and the subsequent CIDEP (Chemically Induced Dynamic Electron Polarization) of the generated radicals. [] These findings highlight the intricate relationship between the structure of TPO derivatives and their photochemical behavior.
Q11: What is the stability of TPO under various storage conditions?
A11: While the provided research papers do not explicitly detail TPO's stability under various conditions, it is generally accepted that photoinitiators are sensitive to light and should be stored appropriately. Further research may be required to determine the specific stability profile of TPO under different temperature, humidity, and light exposure conditions.
Q12: What analytical techniques are used to monitor the polymerization process initiated by TPO?
A: Real-time Fourier transform infrared spectroscopy (FTIR) is commonly employed to monitor the conversion of monomers to polymers during photopolymerization. [, , ] Additionally, techniques like differential scanning calorimetry (DSC) can be used to characterize the thermal properties of the resulting polymers. [, , ]
Q13: What is the environmental impact of TPO and its degradation products?
A13: Limited information is available regarding the environmental impact of TPO and its degradation products. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.
Q14: How does the solubility of TPO in different solvents affect its application?
A: The solubility of TPO in various monomers and solvents is crucial for achieving homogeneous resin formulations and ensuring efficient photopolymerization. [, ] While the provided research does not provide an exhaustive list of solvents, it highlights that TPO is soluble in common acrylate monomers.
Q15: What is known about the biocompatibility of TPO and its potential use in biomedical applications?
A: Some studies have explored the cytotoxicity of TPO in the context of 3D printing resins for medical devices. [, ] While TPO itself might exhibit some cytotoxicity, careful formulation and processing can minimize the amount of residual TPO in the final cured material, potentially improving its biocompatibility.
Q16: Are there any viable alternatives to TPO in photopolymerization applications?
A: Yes, several alternatives to TPO exist, with camphorquinone (CQ) being one of the most common photoinitiators. [, , ] Other options include acylphosphine oxides with different substitution patterns, germanium-based photoinitiators, and even combinations of different photoinitiators to achieve specific properties. [, , ] The choice of photoinitiator depends on factors such as the desired wavelength range, reactivity, and compatibility with the resin system.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
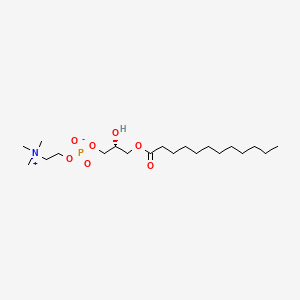


![[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B1207836.png)
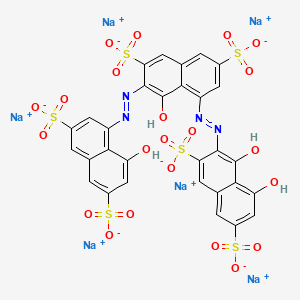
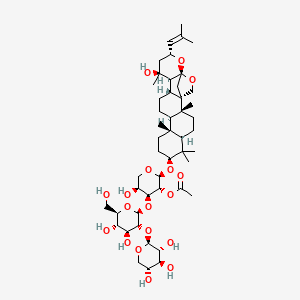
![3-(4-Nitro-benzyloxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1207841.png)

![2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B1207844.png)

